Salmeterol-d3

Übersicht

Beschreibung

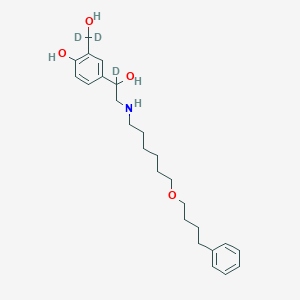

Salmeterol-d3 is a deuterium labeled Salmeterol . Salmeterol is a potent and selective human β2 adrenoceptor agonist . It is used together with other medicines (eg, inhaled corticosteroids) to control the symptoms of asthma and prevent bronchospasm in patients with asthma .

Synthesis Analysis

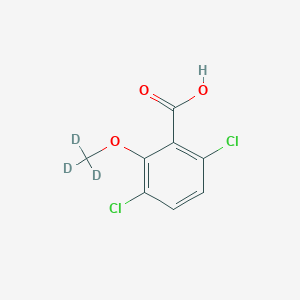

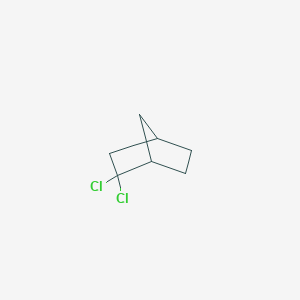

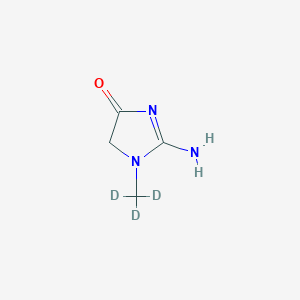

The synthesis of Salmeterol involves several steps. One method involves the reaction of 4-phenyl-1-butanol with 1,6-dibromohexane in the presence of sodium hydride in tetrahydrofuran to give the ether derivative. This is then condensed with 5-(2-amino-1-hydroxyethyl)-2-hydroxybenzyl alcohol in the presence of potassium iodide and triethylamine in hot dimethylfumarate to give Salmeterol . Another study discusses the role of crosslinker in the synthesis of Salmeterol-Targeting Molecularly Imprinted Polymer for Analysis of Salmeterol Xinafoate in Biological Fluid .Molecular Structure Analysis

The molecular formula of Salmeterol-d3 is C25H34D3NO4 . Its average mass is 418.584 Da and its monoisotopic mass is 418.291077 Da .Chemical Reactions Analysis

Salmeterol-d3 is a deuterium labeled Salmeterol . The specific chemical reactions involving Salmeterol-d3 are not detailed in the search results.Physical And Chemical Properties Analysis

Salmeterol-d3 has a molecular weight of 418.58 . Its molecular formula is C25H34D3NO4 .Wissenschaftliche Forschungsanwendungen

Enhanced Oral Bioavailability

Salmeterol-d3 has been used in the preparation of microspheres using poly (lactide-co-glycolide) (PLGA) to enhance its oral bioavailability . The microspheres were prepared by an oil-in-water emulsion-solvent evaporation method . This application is significant as it can maintain Salmeterol concentration within target ranges for a long time, decreasing side effects caused by concentration fluctuation, ensuring the efficiency of treatment and improving patient compliance by reducing dosing frequency .

Isolation and Characterization of Impurities

During the process development of Salmeterol, an unknown impurity was detected . The impurity was isolated from the Salmeterol drug substance using preparative High Performance Liquid Chromatography (HPLC) . This application is crucial for ensuring the purity and safety of the drug.

Environmental Testing

Salmeterol-d3 can be used as a reference standard for environmental testing . This application is important for monitoring the presence of Salmeterol-d3 in the environment and assessing its potential impact.

Wirkmechanismus

Target of Action

Salmeterol-d3, a deuterium labeled variant of Salmeterol , primarily targets the β2-adrenergic receptors (β2-AR) . These receptors are a class of G protein-coupled receptors (GPCR) that are widely distributed in the smooth muscle tissue in the airway and on some immunological cell membranes . They play a crucial role in mediating bronchodilation, which is essential for treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Mode of Action

Salmeterol-d3, like Salmeterol, is a long-acting β2-adrenergic receptor agonist . It binds to both the active and exo sites of the β2-adrenergic receptor . This dual binding allows Salmeterol-d3 to persist in the active site, contributing to its longer duration of action compared to other β2 agonists like salbutamol .

Biochemical Pathways

Upon activation of the β2-adrenergic receptors, Salmeterol-d3 stimulates the accumulation of cyclic adenosine monophosphate (cAMP) in cells . This leads to the relaxation of bronchial smooth muscle, causing long-lasting bronchodilation . Furthermore, Salmeterol-d3 has been found to decrease the production of pro-inflammatory cytokines, such as tumor-necrosis factor-alpha, interleukin-1, and interleukin-6, in a model of allergen-challenged mice . This suggests that Salmeterol-d3 may also have immunoregulatory effects.

Pharmacokinetics

Salmeterol-d3, being highly lipophilic, diffuses through the lipid bilayer in muscle cell membranes to reach the β2-ARs . This property explains its slow onset and long duration of action . After inhalation, Salmeterol rapidly reaches maximum plasma concentration and is eliminated with a mean half-life of around 9.29–10.44 hours . The systemic exposure of salmeterol-d3 and its pharmacokinetic profile may vary depending on the dose and the delivery method .

Result of Action

The activation of β2-adrenergic receptors by Salmeterol-d3 leads to bronchodilation, which helps in the management of conditions like asthma and COPD . Additionally, its potential immunoregulatory effects, such as the reduction of pro-inflammatory cytokines, could help in attenuating the inflammatory response in asthma .

Action Environment

The action, efficacy, and stability of Salmeterol-d3 can be influenced by various environmental factors. For instance, tissue bulk can present a complicating factor, particularly where relatively lipophilic compounds like Salmeterol-d3 are concerned . Furthermore, factors such as age, obesity, physical activity, and diet can potentially influence the epigenetic modifications and thus the action of Salmeterol-d3 .

Safety and Hazards

Salmeterol may cause damage to organs . It is advised not to breathe in the dust of this compound . It is also contraindicated for use as monotherapy without a concomitant inhaled corticosteroid .

Relevant Papers Several papers were found during the search. One paper discusses the pharmacokinetic characteristics of fluticasone, salmeterol, and tiotropium after concurrent inhalation . Another paper discusses the effect of long-term treatment with salmeterol on asthma control .

Eigenschaften

IUPAC Name |

4-[1-deuterio-1-hydroxy-2-[6-(4-phenylbutoxy)hexylamino]ethyl]-2-[dideuterio(hydroxy)methyl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H37NO4/c27-20-23-18-22(13-14-24(23)28)25(29)19-26-15-7-1-2-8-16-30-17-9-6-12-21-10-4-3-5-11-21/h3-5,10-11,13-14,18,25-29H,1-2,6-9,12,15-17,19-20H2/i20D2,25D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIIZNNXWQWCKIB-LPUTUNIKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCCCOCCCCCCNCC(C2=CC(=C(C=C2)O)CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=C(C=CC(=C1)C([2H])(CNCCCCCCOCCCCC2=CC=CC=C2)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H37NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20449038 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

418.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Salmeterol-d3 | |

CAS RN |

497063-94-2 | |

| Record name | Salmeterol-d3 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20449038 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: The research paper mentions using Salmeterol-d3 in conjunction with mass spectrometry imaging (MSI) to study drug distribution in the lungs. Why is Salmeterol-d3 used instead of regular Salmeterol in this context?

A1: Utilizing a deuterated form like Salmeterol-d3 offers a significant advantage in mass spectrometry imaging (MSI). The presence of deuterium atoms, which have a higher mass than hydrogen, creates a distinct mass shift in the mass spectrometer. This allows researchers to differentiate the administered Salmeterol-d3 from any endogenous Salmeterol or related compounds that might be present in the lung tissue. This isotopic labeling ensures accurate measurement and visualization of the distribution pattern of the administered drug, as demonstrated in the study where Salmeterol-d3 was successfully tracked in rat lungs after inhalation. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methyl-2,3-dihydro-1H-cyclopenta[b]quinoxaline](/img/structure/B20918.png)

![(3S,4S)-4-Acetyl-10-[(1S,2S)-1-acetyl-2,5,10-trihydroxy-2-methyl-4-oxo-1,3-dihydroanthracen-9-yl]-3,8,9-trihydroxy-3-methyl-2,4-dihydroanthracen-1-one](/img/structure/B20953.png)